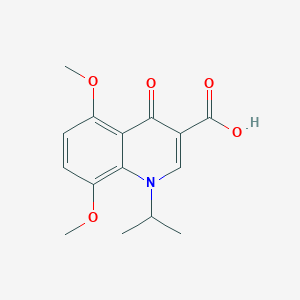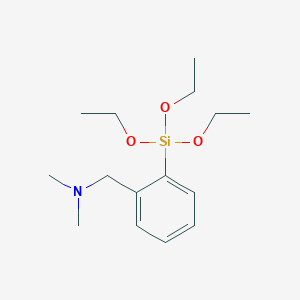
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is an organosilicon compound that features both an amine group and a triethoxysilyl group attached to a phenyl ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine typically involves the reaction of N,N-dimethylbenzylamine with triethoxysilane in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding oxides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The triethoxysilyl group can participate in substitution reactions, leading to the formation of new compounds
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents are often employed
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of organosilicon derivatives .
Applications De Recherche Scientifique
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of advanced materials and organosilicon compounds.
Biology: The compound can be employed in the modification of biomolecules for research purposes.
Industry: It is used in the production of coatings, adhesives, and sealants due to its unique chemical properties
Mécanisme D'action
The mechanism by which N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine exerts its effects involves interactions with various molecular targets. The triethoxysilyl group can form strong bonds with surfaces, making it useful in surface modification applications. The amine group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and functionality .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethyl-1-(2-(trimethoxysilyl)phenyl)methanamine
- N,N-Dimethyl-1-(2-(triisopropoxysilyl)phenyl)methanamine
Uniqueness
N,N-Dimethyl-1-(2-(triethoxysilyl)phenyl)methanamine is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it particularly valuable in applications requiring both amine and silane functionalities .
Propriétés
Numéro CAS |
87996-38-1 |
|---|---|
Formule moléculaire |
C15H27NO3Si |
Poids moléculaire |
297.46 g/mol |
Nom IUPAC |
N,N-dimethyl-1-(2-triethoxysilylphenyl)methanamine |
InChI |
InChI=1S/C15H27NO3Si/c1-6-17-20(18-7-2,19-8-3)15-12-10-9-11-14(15)13-16(4)5/h9-12H,6-8,13H2,1-5H3 |
Clé InChI |
HKADDPBIBUGYSI-UHFFFAOYSA-N |
SMILES canonique |
CCO[Si](C1=CC=CC=C1CN(C)C)(OCC)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


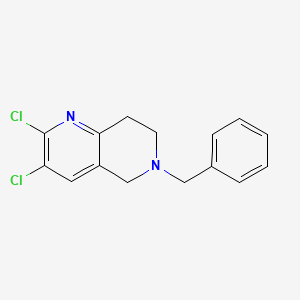


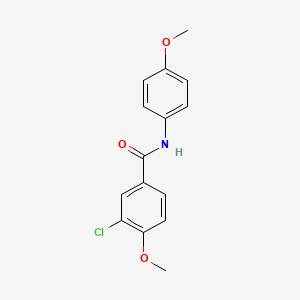


![5-(4-Chlorophenyl)-7-(cyclopropylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11834724.png)
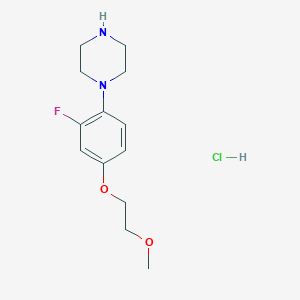

![Potassium 6-(tert-butoxycarbonyl)-8-fluoro-2-oxa-6-azaspiro[3.4]octane-8-carboxylate](/img/structure/B11834734.png)



